Methyl 2-[3-(naphthalen-2-ylsulfonyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
METHYL 2-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthylsulfonyl group and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-naphthylsulfonyl chloride with a suitable propanoic acid derivative under basic conditions to form the intermediate 3-(2-naphthylsulfonyl)propanoic acid. This intermediate is then coupled with a tetrahydroisoquinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The naphthylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted isoquinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The naphthylsulfonyl group is known to interact with protein targets, potentially inhibiting their function. The tetrahydroisoquinoline moiety may also play a role in modulating biological activity by interacting with cellular receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-naphthylsulfonyl)propanoate
- Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates
Uniqueness
METHYL 2-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE is unique due to its combination of a naphthylsulfonyl group and a tetrahydroisoquinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H23NO5S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
methyl 2-(3-naphthalen-2-ylsulfonylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C24H23NO5S/c1-30-24(27)22-15-19-8-4-5-9-20(19)16-25(22)23(26)12-13-31(28,29)21-11-10-17-6-2-3-7-18(17)14-21/h2-11,14,22H,12-13,15-16H2,1H3 |
InChI Key |
UDROFRHOPVLDBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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